N-Benzylglycine

Descripción

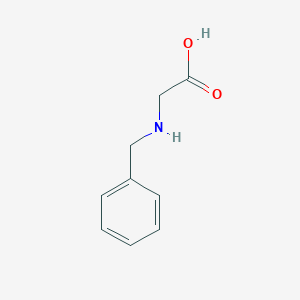

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVNOLLROCJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169071 | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-36-6 | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17136-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Phenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phenylmethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(PHENYLMETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Benzylglycine and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective functionalization of molecules is a cornerstone of modern organic synthesis. For N-benzylglycine, this involves navigating the reactivity of its multiple functional groups to achieve desired transformations.

Mannich-Type Reactions in this compound Synthesis

Mannich-type reactions are a powerful tool for carbon-carbon bond formation and are particularly useful in the synthesis of amino acid derivatives. In the context of this compound, these reactions often involve the condensation of an imine or iminium ion with a suitable nucleophile. For instance, phospha-Mannich reactions of hypophosphorous acid with iminium species derived from this compound can yield α-aminoalkyl)phosphinic compounds. tandfonline.com These reactions are complex and can be accompanied by side reactions, necessitating careful control of reaction conditions. tandfonline.com

A notable application involves the reaction of this compound with paraformaldehyde and various amines. For example, in the synthesis of asymmetric PO2,N2-acetals, this compound has been used in phospha-Mannich reactions, though the formation of symmetric by-products can occur, indicating cleavage of the P-C bond. tandfonline.comresearchgate.net

Schiff Base Formation and Subsequent Reduction Approaches

A common and efficient route to this compound and its derivatives involves the formation of a Schiff base from a glycine (B1666218) derivative and a benzaldehyde (B42025) derivative, followed by reduction. google.com This method is advantageous as it starts from readily available and inexpensive materials. google.com The initial condensation forms an N-benzylidene glycine derivative, which is then reduced to this compound. Catalytic hydrogenation is a frequently employed reduction method. google.com

This approach has been utilized to prepare a variety of N-substituted amino acids. researchgate.net The reaction conditions, such as the choice of reducing agent and solvent, can be optimized to achieve high yields and purity. For example, sodium borohydride (B1222165) is a common reducing agent for this transformation. researchgate.net

Alkylation Reactions Utilizing this compound Esters

Alkylation of this compound esters is a versatile method for introducing a variety of substituents. These esters serve as nucleophiles in reactions with alkyl halides or other electrophiles. For instance, the ethyl ester of this compound can be synthesized by the N-alkylation of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride. guidechem.com Optimizing reaction parameters such as temperature, stoichiometry, and the choice of base and solvent is crucial to maximize the yield and minimize the formation of by-products like N,N-dibenzylglycine ethyl ester. guidechem.com

The direct alkylation of glycine esters with benzyl halides is a primary method for preparing this compound esters. This nucleophilic substitution is typically facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity.

Photocyclization Processes in Cyclic Peptide Mimetic Synthesis

Photocyclization reactions provide a unique pathway to cyclic peptide mimetics, which are important structures in medicinal chemistry. A method has been developed that relies on single electron transfer (SET)-promoted photocyclization of peptides containing an N-terminal phthalimide (B116566) as a light-absorbing electron acceptor and a C-terminal α-amidosilane or α-amidocarboxylate center. nih.gov this compound can be incorporated into these peptide chains.

Specifically, exploratory photochemical studies on trimethylsilyl-terminated phthalimide-ether-N-benzylpolyglycines have demonstrated the efficient generation of cyclic peptide products upon irradiation in methanol. sioc-journal.cn The structures of these complex cyclic molecules have been confirmed using NMR and HRMS spectroscopy, as well as X-ray crystallography. sioc-journal.cn The efficiency of these photocyclization reactions is not significantly impacted by the length of the peptide chain or N-alkyl substitutions on the amide residues. nih.gov

Multicomponent Reactions in this compound Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. This compound is a valuable component in various MCRs. One prominent example is the 1,3-dipolar cycloaddition of azomethine ylides generated from this compound and an aldehyde. tandfonline.com

For example, new functionalized quinolyl derivatives have been synthesized through the 1,3-dipolar cycloaddition of an azomethine ylide, generated from this compound and paraformaldehyde, to 2-chloro-3-quinolinecarbaldehydes. tandfonline.com Similarly, diastereoselective reactions between 4-formylpyrazoles, N-substituted maleimides, and this compound ethyl ester lead to the formation of novel pyrazolylpyrrolo[3,4-c]pyrroles. researchgate.net The Ugi five-center four-component reaction (U-5C-4CR) has also been employed, using this compound as the amino acid component to generate complex amide products. researchmap.jp

A zinc-mediated carbonyl alkylative amination reaction represents another multicomponent approach for synthesizing α-branched amines, where an this compound derivative can serve as the amine component. nih.gov

Enantioselective Synthesis and Chiral Control

The synthesis of enantiomerically pure this compound derivatives is of paramount importance, particularly for applications in pharmaceuticals and chiral catalysis.

Asymmetric Mannich-type reactions are a key strategy for achieving enantioselective synthesis. For instance, the reaction of a chiral Ni(II) complex of glycine with N-tosyl imines, catalyzed by triethylamine, can produce syn-(2R,3S)-α,β-diamino acids with high stereocontrol. rsc.org The absolute configuration of the products has been confirmed by X-ray analysis. rsc.org

Another approach involves the catalytic asymmetric Mannich reaction of glycine derivatives with imines using chiral copper(I) complexes. nih.gov The benzophenone (B1666685) imine of glycine esters has been shown to react with N-protected imines in a highly diastereo- and enantioselective manner. nih.gov

Phase-transfer catalysis offers another avenue for the enantioselective alkylation of glycine derivatives. The use of chiral quaternary ammonium (B1175870) salts derived from cinchonidine (B190817) in conjunction with a base like potassium deuteroxide in D2O allows for the asymmetric synthesis of α-carbon deuterium-labeled L-α-amino acids from a benzophenone-derived glycine imine. researchgate.net

Furthermore, the development of chiral ligands is crucial for enantioselective metal-catalyzed reactions. For example, bi-oxazoline (BiOX) ligands have been successfully used in the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides via Ni/photoredox dual catalysis to produce chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov

Interactive Data Table: Enantioselective Synthesis Examples

| Reaction Type | Chiral Catalyst/Auxiliary | Substrates | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric Mannich | (R)-BPB-Ni(II) complex | Glycine-Ni(II) complex, N-tosyl imines | syn-α,β-diamino acids | Not specified | High | rsc.org |

| Asymmetric Mannich | Chiral Copper(I)-Phosphino-oxazoline | Benzophenone imine of glycine ester, N-protected imines | α,β-diamino acid esters | Excellent | High | nih.gov |

| Phase-Transfer Alkylation | Cinchonidine-derived quaternary ammonium salt | Benzophenone-derived glycine imine | α-deuterated L-amino acids | High | Not applicable | researchgate.net |

| Asymmetric Cross-Coupling | Ni/BiOX Ligand | α-N-heterocyclic trifluoroborates, aryl bromides | N-benzylic heterocycles | Good to Excellent | Not applicable | nih.gov |

This compound as a Chiral Auxiliary in Asymmetric Synthesis

The structural features of this compound and its derivatives make them suitable for use as chiral auxiliaries in asymmetric synthesis, a process crucial for producing enantiomerically pure compounds, particularly in drug development. chemimpex.comchemimpex.com By temporarily incorporating the chiral moiety into a prochiral substrate, it directs the stereochemical outcome of a subsequent reaction.

One notable application involves the use of N-benzyloxycarbonyl-N-benzyl glycine as a precursor for aminoketene. In a study, this derivative reacted with enantiopure N,N-dialkylhydrazones in a [2+2] cycloaddition. nih.gov This reaction led to the formation of trans-3-amino-4-alkylazetidin-2-ones as single diastereomers, demonstrating high stereochemical control exerted by the chiral hydrazone auxiliary in its reaction with the this compound-derived ketene (B1206846). nih.gov The N-benzyl group itself can play a role in enhancing stereoselectivity. In the development of a chiral auxiliary for asymmetric α-amino acid synthesis based on a piperazine-2,5-dione scaffold, non-stereogenic N-benzyl protecting groups were found to enhance the diastereoselectivity during the alkylation of the corresponding enolate. rsc.org These examples underscore the utility of this compound scaffolds in controlling chirality, an essential aspect of modern synthetic chemistry. chemimpex.comcymitquimica.com

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers of molecules with multiple chiral centers. This compound and its esters are effective reactants in multicomponent reactions that yield complex heterocyclic structures with a high degree of diastereoselectivity.

A significant example is the three-component domino process involving this compound ethyl ester, pyrazolyl-carboxaldehydes, and N-substituted maleimides. nih.govresearchgate.net This reaction proceeds without a catalyst through the in situ formation of an azomethine ylide from this compound ethyl ester and the aldehyde. The ylide then undergoes a 1,3-dipolar cycloaddition with the maleimide. This methodology provides rapid and efficient access to novel pyrazolylpyrrolidine derivatives. nih.gov The synthesis was found to be highly diastereoselective, yielding specific isomers with good yields. researchgate.net For instance, the reaction between 3-methyl-1-phenyl-4-formylpyrazole, N-phenylmaleimide, and this compound ethyl ester produced the corresponding pyrazolylpyrrolo[3,4-c]pyrrole derivative with a diastereomeric ratio of 1:7 and a yield of 82%. researchgate.net

The diastereoselectivity of these 1,3-dipolar cycloaddition reactions is a key feature, allowing for the assembly of functionalized pyrrolidine (B122466) derivatives with multiple contiguous stereocenters. researchgate.net

Below is a table summarizing the results from the diastereoselective synthesis of various pyrazolylpyrrolo[3,4-c]pyrroles using this compound ethyl ester.

| Entry | Pyrazole (B372694) Substituent (R¹) | Maleimide Substituent (R²) | Diastereomeric Ratio | Yield (%) |

| 1 | -CH₃ | -C₆H₅ | 1:7 | 82 |

| 2 | -CH₃ | p-Cl-C₆H₄ | 1:7 | 82 |

| 3 | -CH₃ | p-CH₃-C₆H₄ | 1:6 | 78 |

| 4 | -C₆H₅ | -C₆H₅ | 1:7 | 72 |

| 5 | -C₆H₅ | p-Cl-C₆H₄ | 1:7 | 72 |

| Data sourced from Molecules 2014, 19, 4288. researchgate.net |

Solid-Phase Synthesis Techniques for this compound Oligomers

This compound is a monomer used in the synthesis of N-substituted glycine oligomers, commonly known as peptoids. pnas.orgnih.gov Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive for drug discovery. nih.govgoogle.com Solid-phase synthesis is the predominant method for producing these oligomers efficiently.

A highly effective solid-phase method, often referred to as the "sub-monomer" method, allows for the assembly of peptoid chains, including those containing this compound, on a solid support. pnas.orggoogle.com This technique involves a two-step cycle for each monomer addition:

Acylation: A secondary amine on the resin-bound growing chain is acylated with an α-haloacetic acid, typically bromoacetic acid. pnas.orggoogle.com

Displacement (Amination): The side chain is introduced via nucleophilic displacement of the halogen by a primary amine. google.com For the incorporation of an this compound unit, benzylamine (B48309) would be used as the primary amine sub-monomer.

This cycle is repeated to build the desired oligomer of defined length and sequence. google.com The efficiency of this method has enabled the automated synthesis of large, diverse libraries of peptoids for screening purposes. pnas.orggoogle.com The choice of primary amine in the displacement step allows for the incorporation of a wide variety of side chains, making N-substituted glycine oligomers a highly versatile class of compounds. nih.gov The synthesis of the required Fmoc-protected this compound (Fmoc-Nphe-OH) building block for use in standard solid-phase peptide synthesis (SPPS) has also been described. mdpi.com

The table below lists examples of amine sub-monomers used in the synthesis of peptoid oligomers.

| Amine Sub-Monomer Class | Example | Resulting Side Chain |

| Benzyl | Benzylamine | Benzyl |

| Phenethyl | 2-Phenylethylamine | Phenethyl |

| Acyclic Alkyl | Isobutylamine | Isobutyl |

| Functionalized Acyclic Alkyl | 2-Methoxyethylamine | Methoxyethyl |

| Chiral Benzyl | (S)-α-Phenylethylamine | (S)-1-Phenylethyl |

| Amino Acids | Glycine methyl ester | Methoxycarbonylmethyl |

| Data sourced from Journal of Peptide Science, 2010, 16, 330-349. nih.gov |

Reactivity and Reaction Mechanisms of N Benzylglycine Derivatives

Gas-Phase Elimination Kinetics and Reaction Pathways

The gas-phase elimination kinetics of N-benzylglycine ethyl ester have been studied in a static system. acs.orgnih.govacs.org The reaction, conducted at temperatures between 386.4 and 426.7 °C and pressures ranging from 16.7 to 40.0 torr, is homogeneous, unimolecular, and follows a first-order rate law. acs.orgnih.govacs.org The primary elimination products are this compound and ethylene. acs.orgnih.govacs.org However, the this compound intermediate is unstable under these conditions and decomposes into benzyl (B1604629) methylamine (B109427) and carbon dioxide. acs.orgnih.gov

The temperature dependence of the rate coefficient is described by the Arrhenius equation: log k₁(s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ (2.303RT)⁻¹ nih.govacs.org

Theoretical calculations suggest a concerted, nonsynchronous, six-membered cyclic transition state mechanism. acs.orgnih.govacs.org Analysis of bond order and natural bond orbital charges indicates that the polarization of the C(=O)O−C bond is the rate-determining step. acs.orgnih.govacs.org

Gas-Phase Elimination of this compound Ethyl Ester

| Parameter | Value |

|---|---|

| Temperature Range | 386.4–426.7 °C |

| Pressure Range | 16.7–40.0 torr |

| Arrhenius Parameters | |

| A-factor (log A) | 11.83 ± 0.52 s⁻¹ |

| Activation Energy (Ea) | 190.3 ± 6.9 kJ mol⁻¹ |

| Products | |

| Initial | This compound, Ethylene |

Wolff Rearrangement and Carbon Nucleophile Reactions

This compound derivatives serve as precursors for the synthesis of cyclic enaminones through a Wolff rearrangement. nih.govacs.org This process involves the conversion of a diazoketone, derived from this compound, into a ketene (B1206846) intermediate. nih.govacs.org The ketene then undergoes a rare 6-exo-dig cyclization with a vinylogous amide acting as a carbon nucleophile. nih.gov

The reaction is typically catalyzed by silver salts, such as silver benzoate (B1203000) (PhCO₂Ag), in a halogenated solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govacs.org The use of triethylamine, a common additive in Arndt-Eistert homologations, has been found to decrease the yield of the desired enaminone. nih.govacs.org This method has been successfully applied to synthesize monocyclic, bicyclic, and tricyclic enaminones from various amino acids without racemization. nih.govacs.org

Substrate Scope in Wolff Rearrangement for Enaminone Synthesis

| Entry | Diazoketone Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Derived from this compound and corresponding alkyne | Enaminone 4 | Good |

| 2 | Derived from this compound and corresponding alkyne | Enaminone 6 | Good |

Nucleophilic Addition Reactions Involving this compound Esters

This compound esters participate in nucleophilic addition reactions. For instance, this compound ethyl ester reacts with dioxinone derivatives at elevated temperatures (130 °C) to form the corresponding amide. escholarship.org This amide can then undergo a Dieckmann cyclization under basic conditions to yield tetramic acids, which are important pharmacophores. escholarship.org

Aza-lookchem.comwikipedia.org-Wittig Rearrangements of this compound Methyl Esters

The aza-Wittig rearrangement of this compound methyl ester derivatives provides a pathway to synthesize N-aryl phenylalanine methyl esters. researchgate.netorcid.orgumich.edu Specifically, the treatment of N-(arylmethyl)-N-aryl glycine (B1666218) methyl esters with dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (iPr₂NEt) induces an aza- acs.orgresearchgate.net-Wittig rearrangement. researchgate.net This reaction proceeds in good yields. researchgate.net In contrast, analogous substrates with N-carbonyl groups form 1,4,2-oxazaborole derivatives under similar conditions. researchgate.net

Metal-Mediated Carbonyl Alkylative Amination Reactions

A zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed for the synthesis of α-branched amines. nih.gov In a comparative study, the reaction of an this compound derivative under Si/hυ-mediated conditions yielded the desired α-branched tertiary amine in 54% yield, but also produced a 23% yield of a reductive amination side product. nih.gov The zinc-mediated process offers an alternative to circumvent issues associated with the addition of classical alkyl metal nucleophiles to iminium ions. nih.gov

N-Benzyl Cleavage Reactions in Substituted Derivatives

The N-benzyl group can be cleaved under certain reaction conditions. For example, in the synthesis of phosphonamidate pseudopeptides, the Cbz-deprotection of certain intermediates using HBr in acetic acid can lead to N-benzyl cleavage in this compound derivatives that contain a 4-acetamido or 4-dimethylamino group on the phenyl ring. researchgate.net

Furthermore, the fragmentation of peptides derivatized with a benzyl group at the lysyl side-chain has been studied. nih.gov Collision-induced dissociation (CID) tandem mass spectrometry reveals two fragmentation pathways: backbone fragmentation and cleavage of the Cζ-Nε bond, which eliminates the benzyl derivative as a carbocation. nih.gov The latter pathway is charge-directed and becomes more prominent with increasing precursor ion charge. nih.gov

A metal-free electrochemical method allows for the selective oxidative cleavage of the benzyl C-N bond in benzylamine (B48309) derivatives to yield aldehydes. mdpi.com The proposed mechanism involves the single-electron oxidation of the benzylamine to a nitrogen radical cation, followed by deprotonation, radical migration, further oxidation to a benzyl-carbocation, and subsequent hydrolysis. mdpi.com In the context of synthesizing 3,5-diarylpyridines, the use of this compound ester as a reagent leads to products via two key C-N cleavages. researchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 101749 |

| This compound ethyl ester | 84531 |

| Ethylene | 6325 |

| Benzyl methylamine | 7977 |

| Carbon dioxide | 280 |

| Silver benzoate | 10875 |

| Dichloromethane | 6344 |

| Triethylamine | 1146 |

| N-aryl phenylalanine methyl ester | Not available |

| Dibutylboron triflate | 11466081 |

| Diisopropylethylamine | 8511 |

| 1,4,2-oxazaborole | Not available |

| Glycine | 750 |

| Toluene | 1140 |

| Benzylamine | 7504 |

| Sodium cyanoborohydride | 23674031 |

| Hydrochloric acid | 313 |

| N-benzylglycinol | 134591 |

| Ethyl propiolate | 62295 |

| Phenyl isocyanate | 7644 |

| Ammonia | 222 |

| Benzaldehyde (B42025) | 240 |

| Acetic acid | 176 |

| Hydrogen bromide | 260 |

| 4-Acetamidobenzylamine | 78204 |

Applications in Organic Synthesis and Catalysis

N-Benzylglycine has established itself as a valuable and versatile compound in the fields of organic synthesis and catalysis. Its unique structural features, combining a secondary amine, a carboxylic acid, and a benzyl (B1604629) group, allow it to participate in a wide array of chemical transformations. This section explores its utility as a synthetic building block, an intermediate in the synthesis of complex molecules, its role in chiral catalysis, and its application in ligand design for metal complex catalysis.

Medicinal Chemistry and Pharmaceutical Development

N-Benzylglycine as a Scaffold for Bioactive Compound Synthesis

This compound, an N-substituted derivative of the amino acid glycine (B1666218), serves as a versatile and valuable scaffold in medicinal chemistry for the synthesis of complex bioactive molecules. mdpi.com Its structure, which incorporates a benzyl (B1604629) group on the nitrogen atom of glycine, enhances its hydrophobicity and reactivity, making it a key building block in the development of novel therapeutic agents. mdpi.com The utility of this compound extends to its role as an intermediate in the creation of a wide array of pharmaceuticals and agrochemicals. mdpi.com

A significant application of this compound in constructing molecular complexity is through 1,3-dipolar cycloaddition reactions. In this context, this compound is used to generate azomethine ylides in situ, which then react with various dipolarophiles to create highly substituted, stereochemically complex heterocyclic scaffolds. This method has been successfully employed to produce libraries of bioactive compounds. For instance, researchers have synthesized dispiro-oxindolo and dispiro-acenaphthoquinopyrrolidine derivatives fused to andrographolide, a natural product with known biological activities. These reactions, often performed under microwave irradiation, are noted for their high chemo-, regio-, and stereoselectivity. The resulting complex molecules have shown potential as anticancer agents.

The versatility of this compound as a synthetic scaffold is highlighted by its use in combination with various isatins and other carbonyl compounds to generate diverse molecular frameworks with potential therapeutic applications. This strategic incorporation of the this compound motif is a powerful tool for generating novel chemical entities for drug discovery programs.

| Bioactive Scaffold Type | Synthetic Method | Precursors | Potential Application |

| Dispiro-oxindolo/pyrrolidino Andrographolides | 1,3-Dipolar Cycloaddition | Andrographolide, Isatins, this compound | Anticancer |

| Dispiro-acenaphthoquinopyrrolidine Andrographolides | 1,3-Dipolar Cycloaddition | Andrographolide, Acenaphthoquinone, this compound | Anticancer |

| Pyrroloquinoline Core Structures | Multi-step Synthesis including Cycloadditions | Various aldehydes and derivatives, this compound | Various, including SARMs |

| Pyrazolylpyrrolizine/Pyrazolylpyrrolidine Derivatives | Three-Component Domino Process | N-benzyl glycine ethyl ester, Maleimides, Pyrazolyl-chalcones | Bioactive Molecules |

Enzyme Inhibition Studies and Mechanism Elucidation

Derivatives of this compound have been utilized to create potent and specific inhibitors of metalloaminopeptidases. nih.govmdpi.com These enzymes play crucial roles in various physiological processes, making them important therapeutic targets. A study focused on synthesizing extended transition-state analog inhibitors, which are designed to mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. nih.govmdpi.com

In this research, a versatile synthetic approach based on a three-component phospha-Mannich condensation was used. nih.govmdpi.com The reaction involved phosphinic acids, formaldehyde, and various this compound derivatives. nih.govmdpi.com The use of N-benzylglycines allowed for the systematic introduction of diverse P1' residues, which are the parts of the inhibitor that interact with the S1' subsite of the enzyme's active site. nih.gov This method produces a P-C-N bond system that is resistant to hydrolysis, unlike phosphonamidate inhibitors which can be unstable. nih.govmdpi.com

The resulting compounds were tested for their inhibitory activity against several metalloaminopeptidases, including porcine and human alanyl aminopeptidase (B13392206) (APN) and plant leucine (B10760876) aminopeptidases. nih.govmdpi.com While many derivatives showed moderate activity, certain analogs proved to be very potent inhibitors of human alanyl aminopeptidase, with Kᵢ values in the nanomolar range (e.g., Kᵢ = 102 nM for one derivative). nih.govmdpi.com Molecular modeling studies suggested that these inhibitors bind in a canonical fashion to the active sites of mono-metallic aminopeptidases. nih.gov This work highlights the utility of the this compound scaffold in designing specific, stable inhibitors for targeted metalloenzymes. nih.gov

Table of Inhibitor Activity

| Compound Class | Target Enzyme | Key Finding | Reference Kᵢ Value |

|---|---|---|---|

| This compound-derived Phosphinates | Human Alanyl Aminopeptidase (APN) | Potent, competitive inhibition | 102 nM (for compound 6a) |

Targeting Neurological Disorders

This compound and its derivatives are recognized for their significant potential as building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders. Researchers utilize these compounds in the development of novel therapeutic agents that can modulate neurotransmitter activity and cellular signaling pathways within the central nervous system.

The versatility of the this compound structure allows for the creation of diverse molecules that can interact with various neurological targets. For example, ethyl 2-(benzylamino)acetate hydrochloride, a derivative of this compound, is investigated for its potential therapeutic properties in the context of neurological conditions, with studies suggesting possible interactions with neurotransmitter systems that could be relevant for treating pain and inflammation. The application of this compound in this field underscores its importance in the ongoing search for more effective treatments for a range of neurological diseases.

Role in Wound Healing and Tissue Remodeling Research

This compound derivatives have been explored for their potential role in wound healing and tissue remodeling. One area of research involves the development of compositions for the treatment of damaged tissue. For instance, a pharmaceutical composition containing this compound t-butyl ester has been described for its potential use in wound healing. Such compositions may also include growth factors and other agents that inhibit specific proteases upregulated in a wound environment, suggesting a multi-faceted approach to promoting tissue repair.

Furthermore, synthetic peptides incorporating this compound have been investigated for their therapeutic potential in tissue repair. One such complex synthetic peptide, CGP 64222, which contains an this compound residue, has shown preliminary potential in wound healing and tissue remodeling by inhibiting certain biological pathways involved in inflammation. These findings suggest that this compound can be a valuable component in the design of new therapies aimed at accelerating and improving the healing of damaged tissues.

Development of Novel Therapeutic Agents

This compound is a versatile and valuable compound in the broader field of pharmaceutical development, serving as a foundational building block for the synthesis of a wide array of novel therapeutic agents. Its unique chemical structure, which combines an amino acid core with a benzyl group, allows for extensive chemical modifications, leading to the creation of new compounds with potentially improved efficacy and reduced toxicity.

The applications of this compound in drug discovery are diverse. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. Additionally, its role as a chiral auxiliary is critical in asymmetric synthesis, enabling the creation of stereochemically pure compounds, a crucial aspect of modern drug development. Researchers in both academic and industrial settings utilize this compound to streamline synthetic processes and enhance the therapeutic properties of the final drug candidates, particularly in the areas of neurology and oncology.

Biochemical and Biological Research

Substrate and Inhibitor Studies in Enzyme Mechanisms

N-Benzylglycine is frequently utilized in the study of enzyme mechanisms, acting as either a substrate or an inhibitor to elucidate enzymatic function and reaction pathways. chemimpex.com Its structural similarity to natural amino acid substrates allows it to interact with enzyme active sites.

One notable example is its use in studies of N-methyltryptophan oxidase (MTOX) from Escherichia coli. In this context, this compound acts as a dead-end competitive inhibitor with respect to the substrate N-methyl-L-tryptophan. nih.gov This inhibition is noncompetitive with respect to oxygen, providing insights into a modified ping-pong kinetic mechanism where oxygen binds to the reduced enzyme before the product dissociates. nih.gov

Furthermore, this compound and its analogues are used to probe the active site of flavoenzymes like monomeric sarcosine (B1681465) oxidase (MSOX). nih.gov MSOX catalyzes the oxidative demethylation of sarcosine (N-methylglycine). ebi.ac.uk Difference spectra analysis shows that sarcosine analogues, including this compound, interact with the enzyme, causing spectral shifts that are mirror images of those caused by aromatic carboxylates. nih.gov This suggests that the benzyl (B1604629) group of this compound interacts with hydrophobic pockets within the enzyme's active site, influencing binding and activity.

In other research, peptomeric analogues of the trypsin inhibitor SFTI-1 were synthesized with this compound (Nphe) at the P₁ substrate specificity position. Replacing phenylalanine with Nphe in a linear, inactive analogue of SFTI-1 resulted in a potent chymotrypsin (B1334515) inhibitor, demonstrating how this modification can alter enzyme specificity and inhibitory activity. nih.gov

Structure-Activity Relationships in Bioactive this compound Constructs

The systematic modification of this compound-containing molecules is a common strategy to understand how chemical structure relates to biological activity (Structure-Activity Relationship, SAR). These studies are crucial for optimizing the potency and selectivity of therapeutic candidates.

In the development of antischistosomal agents, ozonides featuring this compound substituents have demonstrated high efficacy. nih.govresearchgate.netnih.govacs.org SAR studies revealed that the spiroadamantane ring system and the peroxide bond are essential for activity, and that ozonides with carboxylic acid groups, such as those introduced via an this compound moiety, show the highest activity. nih.gov

Similarly, in the design of anticonvulsant agents, the activity of N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives was found to be sensitive to substituents on the N'-benzyl group. science.gov Electron-withdrawing groups tended to retain or improve anticonvulsant activity, while electron-donating groups led to a loss of activity. science.gov

SAR studies on stilbene (B7821643) derivatives as endothelin antagonists also provide insights. The analysis of various derivatives helped establish that specific substitutions on the aromatic rings are crucial for inhibitory activity against endothelin receptors. acs.org For instance, research on YC-1, an activator of soluble guanylate cyclase, showed that substitutions on the 1-N-benzyl group significantly impacted its inhibitory activity on platelet aggregation. nih.gov Fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better activity compared to substitutions at the meta or para positions. nih.gov

The following table summarizes key findings from SAR studies involving this compound derivatives:

| Bioactive Construct | Modification | Impact on Activity |

| Antischistosomal Ozonides | para-substituted this compound | High antischistosomal efficacy. nih.govresearchgate.netacs.org |

| Anticonvulsants | Electron-withdrawing groups on N'-benzyl | Retained or improved activity. science.gov |

| Anticonvulsants | Electron-donating groups on N'-benzyl | Loss of activity. science.gov |

| YC-1 Analogues | Ortho-fluoro/cyano on benzyl ring | Enhanced inhibitory activity. nih.gov |

| YC-1 Analogues | Meta/para substitution on benzyl ring | Reduced inhibitory activity. nih.gov |

Peptoid-based Antimicrobials and Antibiofilm Activity

This compound (abbreviated as Nphe) is a common achiral building block in the synthesis of peptoids, which are a class of peptide mimics with N-substituted glycine (B1666218) units. worktribe.commdpi.comresearchgate.netresearchgate.net These molecules are resistant to proteolytic degradation, making them promising candidates for antimicrobial therapeutics. mdpi.comresearchgate.net

Peptoid libraries are often designed with repeating subunits to create amphipathic structures, which are thought to disrupt microbial membranes. worktribe.comd-nb.info this compound, with its bulky aromatic side chain, is included to encourage the formation of a helical structure, a feature often associated with improved antimicrobial effect. worktribe.comd-nb.info

Studies have shown that peptoids containing this compound exhibit activity against a range of microbes, including bacteria and fungi. For example, a library of linear peptoids designed around an NxNyNy subunit, where Ny was this compound (Nphe) or a chiral analogue, was screened for antibiofilm activity. worktribe.com While peptoids containing the achiral Nphe showed moderate activity, the introduction of chiral substitutions was found to enhance potency by stabilizing helical structures.

In one study, a 12-residue peptoid, (NaeNpheNphe)₄, was identified as being particularly effective against biofilms of the Gram-negative anaerobe Fusobacterium nucleatum at a concentration of 1 µM, without showing toxicity to human cells. mdpi.comresearchgate.net Another promising candidate, (NahNspeNspe)₃, which contains the chiral N-(S-phenylethyl)glycine (Nspe) instead of Nphe, also showed high efficacy. mdpi.comresearchgate.net This highlights the structure-activity relationships within these antimicrobial peptoids, where both the cationic and aromatic residues play key roles.

The following table presents examples of this compound-containing peptoids and their observed antimicrobial activities:

| Peptoid (Repeating Subunit) | Target Organism/Biofilm | Key Finding |

| (NaeNpheNphe)₄ | Fusobacterium nucleatum | Efficacious against biofilms at 1 µM with low cytotoxicity. mdpi.comresearchgate.net |

| (NxNpheNphe)n | General (Library Screening) | Moderate antibiofilm activity; serves as a baseline for chiral modifications. |

| (NahNspeNspe)₃ vs (NahNpheNphe)₃ | S. aureus / C. albicans | Chiral Nspe-containing peptoid (17) was most promising against mixed-species biofilms. d-nb.info |

Amino Acid Metabolism Investigations

This compound and its derivatives serve as tools in the investigation of amino acid metabolism. chemimpex.com While not a naturally occurring amino acid, its structure allows it to interact with metabolic enzymes and transport systems, providing insights into these pathways.

For instance, this compound ethyl ester is used in studies related to amino acid metabolism to help researchers understand metabolic pathways and the roles of different amino acids in biological systems. chemimpex.com The metabolism of N-acyl amino acids is a complex field, and synthetic analogues help to probe the enzymes involved. mdpi.com The enzymatic synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA by cytochrome c suggests pathways that could potentially be investigated using this compound as a structural probe. mdpi.com

In tea plants, the uptake and metabolism of glycine have been shown to play a pivotal role in energy and amino acid metabolism, increasing the content of various amino acids in both roots and leaves. mdpi.com While this study focused on glycine, the use of N-substituted analogues like this compound could help to delineate the specificity of the transport and metabolic systems involved.

Design of Cell-Penetrating Peptoids

A significant application of this compound is in the design of cell-penetrating peptoids (CPPs). These are short oligomers that can traverse cell membranes, making them valuable as potential drug delivery vectors. This compound is one of several N-substituted glycine monomers used to construct these synthetic, protease-resistant molecules. imrpress.com

The properties of peptoids, such as their enhanced membrane permeability compared to peptides, make them attractive for this purpose. imrpress.com In the design of novel tetrameric cell-penetrating antimicrobial peptoids, a library was created using various side chains, including N-(benzyl)glycine (Nphe). imrpress.com These peptoids were evaluated for their ability to enter HeLa cells. The results indicated that most of the synthesized peptoids, including those based on the this compound scaffold, localized in the mitochondria, suggesting their potential to target intracellular pathogens or deliver therapeutic agents to specific organelles. imrpress.com

Biological Activity in Bradykinin (B550075) Analogues

This compound has been incorporated into synthetic analogues of bradykinin (BK), a peptide hormone involved in vasodilation and inflammation, to probe structure-activity relationships and develop potent antagonists for the bradykinin B2 receptor.

In one study, this compound (BzlGly) was used to replace phenylalanine residues at positions 5 and/or 8 of a Thr⁶-bradykinin analogue. researchgate.netnih.gov The resulting linear peptoid-like analogues showed a substantial decrease in potency in a rat duodenum relaxation assay. researchgate.net When these substitutions were made in cyclic analogues, the resulting compounds were nearly inactive. researchgate.net However, a cyclic analogue with this compound only at position 5 (cyclo BzlGly⁵,Thr⁶-BK) retained a potency similar to that of the parent cyclic bradykinin compounds. researchgate.net

Conversely, another study designed potent bradykinin antagonists by substituting position 8 of a known antagonist with this compound or N-benzyl-L-alanine. nih.gov This modification led to an impressive enhancement of B2 antagonistic potency in a rat blood pressure test. Further acylation of the N-terminus of these analogues resulted in even higher antagonistic activity. nih.gov These findings underscore the critical role that specific substitutions with this compound can play in modulating the biological activity of peptide hormones and their antagonists, offering valuable information for the design of more potent drugs. nih.gov

Advanced Analytical and Spectroscopic Characterization

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Benzylglycine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the compound's identity and connectivity.

In ¹H NMR, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (~7.3 ppm), while the benzylic methylene (B1212753) (CH₂) protons adjacent to the nitrogen are observed as a singlet around 3.8-4.2 ppm. nih.gov The glycine (B1666218) α-methylene (CH₂) protons also resonate in this region, typically as a singlet around 3.2-3.8 ppm. The exact chemical shifts can vary based on the solvent and whether the compound is in its free form or as a salt like this compound hydrochloride. nih.govthermofisher.com

¹³C NMR spectroscopy complements the proton data, with the carboxyl carbon appearing downfield (~170-175 ppm), the aromatic carbons in the ~127-138 ppm range, the benzylic carbon at ~53 ppm, and the glycine α-carbon at ~50 ppm. nih.govnih.gov

Beyond simple structural confirmation, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for conformational analysis, particularly when this compound is incorporated into larger molecules like peptides. nih.gov NOESY experiments can detect through-space interactions between protons, providing insights into the spatial arrangement and folding of the molecular backbone. nih.govcanada.ca For instance, studies on peptoids containing this compound have used NOESY to investigate the cis-trans isomerism of the amide bond and to identify specific turn structures, such as β-turns. researchgate.netacs.org

Table 1: Representative NMR Spectral Data for this compound Derivatives Note: Chemical shifts (δ) are reported in ppm and are subject to variation based on solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (δ) Range (ppm) | Source(s) |

| ¹H | Aromatic (C₆H₅) | 7.20 - 7.40 (m) | nih.gov |

| ¹H | Benzylic CH₂ | 3.80 - 4.20 (s) | nih.gov |

| ¹H | Glycine α-CH₂ | 3.20 - 3.80 (s) | nih.gov |

| ¹³C | Carbonyl (C=O) | 170.0 - 175.0 | nih.govnih.gov |

| ¹³C | Aromatic (ipso-C) | 135.0 - 138.0 | nih.govnih.gov |

| ¹³C | Aromatic (ortho, meta, para-C) | 127.0 - 130.0 | nih.govnih.gov |

| ¹³C | Benzylic CH₂ | 52.0 - 54.0 | nih.govnih.gov |

| ¹³C | Glycine α-CH₂ | 49.0 - 51.0 | nih.govnih.gov |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through its fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are commonly employed.

Under electron ionization (EI) conditions, typically used in GC-MS, the this compound molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺• at a mass-to-charge ratio (m/z) of 165 is often observed. The most prominent peak in the spectrum is typically at m/z 91, which corresponds to the highly stable benzyl cation (C₇H₇⁺), often rearranging to the even more stable tropylium (B1234903) ion. nih.govuni-saarland.dethieme-connect.de This fragmentation arises from the cleavage of the C-N bond benzylic to the nitrogen atom. Other significant fragments include ions at m/z 106, resulting from the loss of the carboxyl group, and m/z 120. nih.gov The fragmentation of this compound derivatives is influenced by the presence of other functional groups, which can lead to alternative fragmentation pathways. nih.govresearchgate.net

Soft ionization techniques like MALDI-TOF and ESI are frequently used when this compound is part of a larger peptide or peptoid, allowing for the accurate mass determination of the intact molecule with minimal fragmentation. tandfonline.comrsc.org Tandem mass spectrometry (MS/MS) on these ions can then be used to sequence the peptide and confirm the location of the this compound residue. researchgate.net

Table 2: Major Fragment Ions of this compound in Electron Ionization MS

| m/z | Proposed Fragment Ion | Formation Pathway | Source(s) |

| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) | uni-saarland.de |

| 120 | [C₈H₁₀N]⁺ | Loss of carboxyl group (-COOH) | nih.gov |

| 106 | [C₇H₈N]⁺ | Cleavage of Cα-C(O) bond with H transfer | nih.gov |

| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation; cleavage of benzyl C-N bond | nih.govuni-saarland.de |

| 77 | [C₆H₅]⁺ | Phenyl cation; loss of CH₂ from benzyl cation | thieme-connect.de |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from tropylium ion | uni-saarland.de |

FTIR Spectroscopy for Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and, by extension, its conformation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a strong C=O stretching band from the carboxylic acid group, typically found around 1700-1740 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine appears in the region of 3300-3500 cm⁻¹. The spectrum also shows characteristic absorptions for the aromatic C-H and C=C stretching of the benzyl group, as well as CH₂ bending vibrations. researchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for this compound Based on experimental and computational data. Frequencies are in cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Source(s) |

| ~3350 | N-H Stretch | nih.gov |

| ~3030 | Aromatic C-H Stretch | researchgate.net |

| ~2950 | Aliphatic C-H Stretch | researchgate.net |

| ~1715 | C=O Stretch (Carboxylic Acid) | nih.govresearchgate.net |

| ~1640 | Amide I (in peptides, indicative of β-turns) | nist.gov |

| ~1495, 1455 | Aromatic C=C Stretch | nist.gov |

| ~1410 | C-H Bend (Scissoring) | researchgate.net |

| ~1230 | C-N Stretch | np-mrd.org |

| ~740, 700 | Aromatic C-H Bend (Out-of-plane) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Table 4: Crystallographic Data for this compound Hydrochloride

| Parameter | Value | Source |

| Chemical Formula | C₉H₁₂ClNO₂ | iucr.org |

| Molecular Weight | 201.65 g/mol | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 5.0290 (7) | iucr.org |

| b (Å) | 5.4900 (8) | iucr.org |

| c (Å) | 36.254 (5) | iucr.org |

| V (ų) | 1000.9 (2) | iucr.org |

| Z | 4 | iucr.org |

Chiral Derivatizing Agents in Chromatography for Enantiomer Separation

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, direct enantiomeric separation is not applicable. However, this analytical technique becomes highly relevant for chiral derivatives of this compound, such as those with a substituent at the α-carbon (e.g., Cα-ethyl, Cα-benzylglycine) or those exhibiting axial chirality. researchgate.net

For these chiral analogues, enantiomer separation is often achieved using chromatography. One common indirect method involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (e.g., reversed-phase HPLC). Common CDAs for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogues, which react with the secondary amine of the this compound derivative. science.govscience.gov

Alternatively, direct separation can be performed using a chiral stationary phase (CSP) in HPLC. researchgate.net For instance, effective enantiomeric separations of chiral 1-benzyl-N-methyltetrahydroisoquinolines, which share structural similarities with this compound derivatives, have been achieved on polysaccharide-based chiral columns. americanelements.com The choice of the derivatizing agent or chiral column is critical and depends on the specific structure of the analyte to achieve optimal resolution of the enantiomers.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of N-Benzylglycine and its derivatives over time. biorxiv.orgucl.ac.uk These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior in various environments, such as in solution or bound to a protein.

MD simulations can reveal the accessible conformations of this compound, the relative energies of these conformations, and the barriers to conformational change. This information is vital for understanding its biological activity, as the conformation of a molecule often dictates its ability to bind to a biological target. nih.gov

The following table summarizes key aspects of MD simulations in the study of this compound:

| Simulation Aspect | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation in representing the physical interactions within this compound and its environment. |

| Solvent Model | Explicit or implicit representation of the solvent molecules. | Crucial for studying the behavior of this compound in aqueous or other solvent environments. |

| Simulation Time | The duration of the simulation. | Longer simulation times allow for the exploration of a wider range of conformational space. |

| Analysis | Post-simulation analysis of trajectories to extract meaningful data. | Includes analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angle distributions to characterize conformational dynamics. |

Molecular Docking for Ligand-Enzyme Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjabonline.in In the context of this compound, docking studies are instrumental in predicting its binding mode to enzyme active sites or receptor binding pockets. ukm.my This is particularly relevant when considering this compound derivatives as potential enzyme inhibitors or therapeutic agents. ekb.egnih.gov

The process involves placing the this compound molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

While specific docking studies focused solely on this compound are not detailed in the provided search results, the methodology is widely applied to N-benzyl derivatives and other small molecules. ekb.egmdpi.com The insights gained from such studies can guide the design of more potent and selective this compound-based compounds.

The following table illustrates the typical output from a molecular docking study:

| Parameter | Description | Example for this compound Derivative |

| Binding Energy (kcal/mol) | The estimated free energy of binding. | -8.5 |

| Interacting Residues | Amino acid residues in the protein's active site that interact with the ligand. | TYR 123, PHE 234, LYS 87 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | N-H of ligand with C=O of TYR 123 |

| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Benzyl (B1604629) group of ligand with the phenyl ring of PHE 234 |

Rational Design of this compound-Based Catalysts and Therapeutics

The insights gained from computational studies of this compound can be leveraged for the rational design of new catalysts and therapeutic agents. nih.govresearchgate.net By understanding the structure-activity relationships of this compound derivatives, medicinal chemists and materials scientists can design new molecules with enhanced properties. mdpi.comnih.govresearchgate.net

In catalyst design, for example, computational modeling can be used to design this compound-based ligands for metal catalysts that can enhance their activity and selectivity. semanticscholar.orgescholarship.org By modifying the structure of this compound, it is possible to tune the steric and electronic properties of the resulting catalyst to achieve a desired outcome in a chemical reaction.

In therapeutic design, molecular modeling can be used to design this compound derivatives that bind with high affinity and selectivity to a specific biological target. nih.gov This can involve modifying the this compound scaffold to optimize its interactions with the target protein, thereby improving its efficacy as a drug candidate.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational methods, such as the use of implicit or explicit solvent models in quantum chemical calculations and molecular dynamics simulations, can be used to study these solvation effects. acs.orgresearchgate.net

Studies on the solubility of this compound in various solvents have shown that its solubility is dependent on temperature and the nature of the solvent. acs.org Computational models can help to rationalize these observations by calculating the free energy of solvation and analyzing the specific interactions between this compound and solvent molecules. derpharmachemica.comnih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the properties of this compound, both in the solid state and in solution. gatech.edu Computational methods can be used to characterize these interactions and understand their impact on the structure and function of this compound and its derivatives.

A study on the solubility of this compound in a binary water + ethanol (B145695) solvent mixture revealed synergistic solvation effects, which can be analyzed using models like the KAT-LSER model to understand the solute-solvent and solvent-solvent interactions. acs.org

Broader Research Applications and Outlook

Agrochemical Compound Development

N-Benzylglycine and its derivatives are recognized for their potential in the development of new agrochemicals. chemimpex.comchemimpex.com The structural framework of this compound can be modified to create novel compounds with desired biological activities for crop protection. chemimpex.com

Research has explored the use of this compound derivatives as both herbicides and fungicides. For instance, imidazolinones, a class of herbicides, have been synthesized from derivatives of this compound (referred to as hippuric acid in one study). ijsr.in These compounds are significant in weed control in agriculture. ijsr.in The process can involve the cyclization condensation of O-Hydroxy Hippuric acid with various aromatic aldehydes. ijsr.in Furthermore, N-methyl phosphate (B84403) glycine (B1666218), a glycine derivative, has been shown to be an effective herbicide. chemsrc.com

In the realm of fungicides, iron (III) derivatives of N-[o-hydroxy substituted (or H) benzyl] glycines have demonstrated potential as agro fungicides. ijprajournal.comresearchgate.net Studies have investigated the impact of different substituents on the phenyl ring on the fungitoxicity of these derivatives. ijprajournal.comresearchgate.net The ligating tendency of N-[o-hydroxy substituted (or H) benzyl] glycines indicates its coordination to Fe(III), and these derivatives are widely used as agro fungicides. ijprajournal.comresearchgate.net

The versatility of this compound as a building block allows for the synthesis of a wide range of agrochemical candidates. Its use as an intermediate enables the creation of more complex molecules with potential applications in agriculture. aromalake.com

Material Science Applications of this compound Derivatives

Derivatives of this compound are finding applications in various areas of material science, including the development of polymers and corrosion inhibitors.

Researchers have explored the synthesis of cyclic polypeptides based on this compound through single electron transfer-promoted photocyclization processes. sioc-journal.cn This method allows for the construction of cyclic polypeptide mimetics. sioc-journal.cn Additionally, the polymerization of this compound N-carboxyanhydride has been investigated to create new aromatic monomers and block copolymers, which can self-assemble into various morphologies like polymersomes and worms. researchgate.net These materials have potential biomedical applications due to their low toxicity and biodegradability. researchgate.net

In the field of corrosion inhibition, this compound derivatives have shown promise in protecting various metals. Glycine and its derivatives can control the corrosion of metals like carbon steel, zinc, and tin in different environments. at.ua The protective action is attributed to the adsorption of the glycine derivative onto the metal surface. at.ua For example, N-benzyl-5-bromo isatin (B1672199) derivatives have been studied for their ability to inhibit carbon steel corrosion in alkaline environments. lew.ro Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the correlation between the molecular structure of these inhibitors and their protective properties. lew.ro Other studies have investigated thiosemicarbazide (B42300) and hydrazinecarbothioamide derivatives of N-benzyl compounds as effective corrosion inhibitors for mild steel and copper in acidic and sodium chloride solutions, respectively. mdpi.comiapchem.orgresearchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur in these molecules facilitates their adsorption on the metal surface, forming a protective layer. mdpi.comresearchgate.net

Interactive Table: Corrosion Inhibition Efficiency of this compound Derivatives

| Derivative | Metal | Environment | Maximum Inhibition Efficiency (%) | Reference |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5 | mdpi.com |

| N-benzylhydrazinecarbothioamide (BHCTA) | Copper | 3.5 wt. % NaCl | >95 | iapchem.orgresearchgate.net |

| N-benzyl-5-bromo-3-[(imine aceto) thiourea]-2-oxo indole (B1671886) (ISAS) | Carbon Steel | Alkaline | Not specified | lew.ro |

Future Directions in this compound Research

Future research on this compound is poised to expand into several promising areas, driven by its versatile chemical structure and biological significance. chemimpex.com A primary focus will likely remain on pharmaceutical development, where it serves as a crucial building block for synthesizing bioactive compounds, including those targeting neurological disorders. chemimpex.comontosight.ai The ability of this compound to act as a chiral auxiliary will continue to be vital in asymmetric synthesis for creating stereochemically specific drugs. chemimpex.com

The exploration of this compound derivatives for novel therapeutic applications is a key future direction. ontosight.ai Research has already indicated its potential in developing treatments for diseases like cancer and neurological disorders. ontosight.ai Further investigations into its antimicrobial and antifungal properties could lead to the development of new anti-infective agents. ontosight.ai The synthesis of N-aryl phenylalanine derivatives from N-benzyl glycine methyl esters through aza- chemimpex.comchemimpex.com-Wittig rearrangements presents a new avenue for creating unnatural amino acid derivatives with potential pharmacological activities. researchgate.net

In the field of drug discovery, the use of this compound in peptide and peptidomimetic synthesis is expected to grow. ontosight.aisci-hub.se For instance, cyclic peptoids containing this compound have shown high affinity for cations, suggesting their potential as catalysts in enantioselective alkylation reactions, which is a significant process in drug synthesis. acs.org

Beyond pharmaceuticals, the application of this compound derivatives in material science is an emerging area with considerable potential for future development. lookchem.com

Emerging Methodologies for Synthesis and Application

The development of more efficient and sustainable methods for synthesizing this compound and its derivatives is an active area of research. Traditional methods, such as the reaction of benzylamine (B48309) with chloroacetic acid, are being supplemented by newer, more industrially viable approaches. google.com

One emerging methodology is the use of reductive amination of glyoxylic acid with benzylamine. Another scalable method involves the alkylation of glycine ethyl ester with benzyl (B1604629) chloride. guidechem.com Researchers are focusing on optimizing reaction conditions, including solvents and catalysts, to improve yields and reduce costs. guidechem.com For instance, a patented method describes the use of a pyridine-xylenes catalyst system for the industrial-scale synthesis of this compound ethyl ester. google.com

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being used to study the reactivity of this compound in reactions like peptide bond formation and to understand reaction mechanisms at a molecular level. acs.org These theoretical studies help in predicting reaction outcomes and designing more efficient synthetic routes. acs.orgnih.gov

In terms of applications, new methodologies are being developed to incorporate this compound into more complex molecular architectures. For example, three-component domino reactions are being utilized for the highly diastereoselective synthesis of novel heterocyclic compounds containing pyrazole (B372694) and pyrrolizine or pyrrolidine (B122466) rings derived from N-benzyl glycine ethyl ester. nih.gov Photochemical methods are also being explored for the synthesis of cyclic polypeptides from this compound derivatives through single electron transfer processes. sioc-journal.cn

Q & A

Q. How to design a study comparing this compound derivatives in catalytic applications?

- Methodological Answer :

- Variable Selection : Test substituent effects (e.g., electron-withdrawing groups on the benzyl ring).

- Control Experiments : Include unmodified glycine and benzylamine as benchmarks.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.